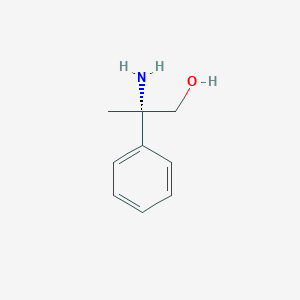

(S)-2-Amino-2-phenyl-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5267-64-1; 90642-81-2 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.209 |

IUPAC Name |

(2S)-2-amino-2-phenylpropan-1-ol |

InChI |

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1 |

InChI Key |

WAQCLDRCXNFRBI-SECBINFHSA-N |

SMILES |

CC(CO)(C1=CC=CC=C1)N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Amino 2 Phenyl 1 Propanol and Its Chiral Derivatives

Reductive Amination Strategies

Reductive amination is a widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine.

The stereospecific synthesis of 1-erythro-2-amino-1-phenyl-1-propanol from chiral precursors is a notable approach. google.com For instance, α-N-Acylamino acids can be used to prepare optically pure-α-aminoalkyl aryl ketones. google.com The amino group's protection as an ethoxycarbonyl or benzenesulfonyl derivative enables alanine (B10760859) to serve as a starting material for structures with a phenylethylamine backbone. google.com However, methods involving the reductive amination of 1-phenyl-1-hydroxy-2-propanone can be problematic due to the starting material's sensitivity to pH and temperature, which can lead to racemization and lower yields. google.com

A process for preparing 1-erythro-2-amino-1-phenyl-1-propanol from 1-phenyl-1-hydroxy-2-propanone involves converting the precursor to its oxime derivative, followed by reduction. google.com

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of reductive amination. Factors such as the catalyst, solvent, temperature, and pressure can significantly influence the reaction's outcome.

For the reductive amination of aldehydes, increasing the catalyst loading can improve both the conversion and yield of the desired imine product. researchgate.net The choice of solvent is also critical; for example, using methanol (B129727) can be more effective than toluene (B28343) in certain reactions. researchgate.net High hydrogen pressure and extended reaction times can lead to the formation of hydrogenated imine products. researchgate.net

A study on the synthesis of 4H-pyran derivatives highlighted the importance of selecting the optimal catalyst and reaction conditions. The use of Fe3O4@GA@IG under reflux in ethanol (B145695) was identified as the most effective condition. researchgate.net This catalytic system demonstrated high efficiency and could be easily recovered and reused multiple times without a significant loss of activity. researchgate.net

Table 1: Optimization of Reaction Conditions for Reductive Amination

| Entry | Catalyst Loading (mol%) | Solvent | Conversion/Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 3 | Methanol | 71 (yield) | researchgate.net |

| 2 | 5 | Methanol | 83 (yield) | researchgate.net |

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes and whole-cell systems offer high selectivity and operate under mild reaction conditions.

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, provide an efficient route to chiral amino alcohols. These cascades can be designed to be redox self-sufficient, minimizing the need for external cofactors. sci-hub.se

One such strategy involves a two-enzyme cascade for the hydrogen-borrowing amination of alcohols. This system uses an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) to convert a range of alcohols into enantiopure amines with high conversion and enantiomeric excess. sci-hub.se For example, the amination of 1-phenyl-2-propanol (B48451) derivatives has been achieved with up to 96% conversion and 99% enantiomeric excess. sci-hub.se

Another approach combines a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme with a ω-transaminase. uni-duesseldorf.de This two-step cascade enables the synthesis of chiral vicinal amino alcohols from simple achiral starting materials. uni-duesseldorf.de For the synthesis of (1S,2S)-norpseudoephedrine, a combination of an (S)-selective transaminase and an alcohol dehydrogenase has been shown to yield the product with excellent stereoselectivity (ee >98%, de >99%). rsc.org

Table 2: Enzymatic Cascade Reactions for Chiral Amino Alcohols

| Product | Enzymes | Starting Material | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| (R)-Amine | ADH, AmDH | Racemic 1-phenyl-2-propanol | 81 | >99 | sci-hub.se |

| (1S,2S)-Norpseudoephedrine | (S)-selective Transaminase, ADH | 1-phenylpropane-1,2-dione | >95 | >98 | uni-duesseldorf.dersc.org |

| (R)-Phenylethanolamine | Alcohol Oxidase, Amine Dehydrogenase | (R)-1-phenyl-1,2-diol | 92 | >99.9 | acs.org |

Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), are widely used for asymmetric transformations, particularly the reduction of carbonyl compounds to chiral alcohols. researchgate.netnih.gov Using whole cells offers several advantages, including increased enzyme stability, no need for enzyme purification, and the inherent presence of cofactor regeneration systems. researchgate.netnih.gov

Saccharomyces cerevisiae generally reduces simple aromatic and aliphatic ketones to the corresponding (S)-alcohols, following Prelog's rule. nih.gov However, the stereoselectivity can be substrate-dependent. researchgate.net Wild-type yeast strains have been successfully employed in various industrial biotransformations. nih.gov

For the production of (S)-2-phenylpropanol, a whole-cell biocatalyst expressing an engineered Candida tenuis xylose reductase and a yeast formate (B1220265) dehydrogenase for NADH-recycling has been developed. nih.gov This system provided substantial stabilization of the reductase and allowed for the conversion of racemic 2-phenylpropanal (B145474) into (S)-phenylpropanol with high concentration and enantiomeric excess. nih.gov The use of whole cells can significantly reduce catalyst costs, making the process more economically viable. rsc.orgrsc.org

Biocatalytic Approaches

Isolated Enzyme Systems (e.g., Alcohol Dehydrogenases) for Stereoselective Transformations

The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs), offers a powerful approach for the stereoselective synthesis of chiral amino alcohols like (S)-2-Amino-2-phenyl-1-propanol. nih.govtudelft.nl These biocatalysts can selectively reduce a prochiral ketone or oxidize a specific enantiomer of a racemic alcohol, leading to the desired optically pure product.

Enzymatic cascades combining ADHs with other enzymes, such as transaminases (TAs) or amine dehydrogenases (AmDHs), have been developed for the synthesis of chiral amino alcohols. nih.govacs.org For instance, a one-pot cascade can involve the oxidation of a diol to a hydroxy ketone by an ADH, followed by amination by a TA to yield the enantiomerically pure amino alcohol. nih.govacs.org The choice of ADH is crucial as it dictates the stereochemical outcome. For example, some ADHs are (R)-specific while others are (S)-specific, allowing for the synthesis of either enantiomer of the target alcohol. nih.gov

The combination of an alcohol dehydrogenase with an ω-transaminase and an alanine dehydrogenase can create a redox-neutral network for the bioamination of 1-phenylpropane-1,2-diols, yielding all four possible stereoisomers of phenylpropanolamine with high optical purity. d-nb.info In some systems, a one-pot combination of an ADH-catalyzed asymmetric reduction of an azido (B1232118) ketone with a palladium nanoparticle-catalyzed hydrogenation of the resulting azido alcohol provides access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity. rsc.org

Below is a table summarizing the use of various alcohol dehydrogenases in the synthesis of chiral alcohols:

| Enzyme Source | Selectivity | Application | Reference |

| Bacillus stearothermophilus | (S)-selective | Oxidation of primary alcohols | nih.gov |

| Equus caballus (Horse Liver) | (S)-selective | Oxidation of primary alcohols | nih.gov |

| Lactobacillus species | (R)-specific | Reduction of ketones and ketoesters | nih.gov |

| Various | Prelog and anti-Prelog | Asymmetric reduction of 2-azido ketones | rsc.org |

Cofactor Regeneration Mechanisms in Biocatalytic Synthesis

A significant challenge in using isolated enzymes like ADHs is their dependence on expensive nicotinamide (B372718) cofactors such as NAD(P)H. illinois.edu For these processes to be economically viable on a large scale, efficient in-situ regeneration of the cofactor is essential. illinois.edunih.gov

Several enzymatic methods have been developed for this purpose. A common strategy involves using a second enzyme and a sacrificial substrate to recycle the cofactor. Popular systems for NADH regeneration include:

Formate/Formate Dehydrogenase (FDH): FDH, often from Candida boidinii, oxidizes formate to carbon dioxide, regenerating NADH. nih.govillinois.edu This system is widely used in industrial processes. illinois.edu

Glucose/Glucose Dehydrogenase (GDH): GDH utilizes glucose as the sacrificial substrate to regenerate NADH or NADPH. illinois.edunih.gov

Isopropanol (B130326)/Alcohol Dehydrogenase: An alcohol dehydrogenase can be used to oxidize a cheap alcohol like isopropanol to regenerate the cofactor. illinois.edu

For the regeneration of the oxidized cofactor NAD(P)+, glutamate (B1630785) dehydrogenase (GluDH) can be employed to catalyze the oxidation of ammonium (B1175870) α-ketoglutarate to glutamic acid. illinois.edu

Enzyme-coupled systems can also be designed to be redox-neutral, where the cofactor is recycled internally. For example, in a cascade involving an ADH and a transaminase, an alanine dehydrogenase can be added to recycle the cofactor at the expense of ammonia (B1221849) and the amine donor. nih.govd-nb.info

Biotransformation for Precursor Synthesis (e.g., Phenylacetylcarbinol)

Biotransformation using whole microbial cells is a key method for producing precursors to this compound, such as (R)-phenylacetylcarbinol (PAC). biotech-asia.org PAC is a chiral intermediate in the synthesis of pharmaceuticals like ephedrine (B3423809) and pseudoephedrine. nih.govnih.gov

This biotransformation is typically catalyzed by the enzyme pyruvate (B1213749) decarboxylase (PDC), which is present in various yeast strains like Saccharomyces cerevisiae and Candida tropicalis. biotech-asia.orgnih.gov The process involves the condensation of benzaldehyde (B42025) with an "active acetaldehyde" intermediate derived from the decarboxylation of pyruvate. biotech-asia.orgnih.gov

The efficiency of PAC production can be influenced by several factors, including the microbial strain, substrate concentrations (benzaldehyde and pyruvate), and reaction conditions. nih.govnih.gov For instance, co-cultures of different yeast strains have been shown to enhance PAC production. nih.gov The use of whole cells, either free or immobilized, can be advantageous as it circumvents the need for enzyme purification and cofactor addition, as the cells handle these processes internally. nih.govijesi.orggoogle.com

Research has focused on optimizing process parameters to increase the yield and enantiomeric excess of the desired PAC isomer. biotech-asia.orgijesi.org For example, controlling the initial ratio of pyruvate to benzaldehyde has been shown to impact the final concentration of PAC. nih.gov

The following table presents data on PAC production using different biocatalytic systems:

| Biocatalyst | Substrates | Product | Key Findings | Reference |

| Co-culture of Candida tropicalis and Saccharomyces cerevisiae | Pyruvate, Benzaldehyde | (R)-Phenylacetylcarbinol | Higher PAC levels (10.5 ± 0.2 mM) achieved with an initial pyruvate/benzaldehyde ratio of 100/120 mM. | nih.gov |

| Brettanomyces lambicus extracts | Pyruvate, Benzaldehyde | (R)-Phenylacetylcarbinol | Final PAC concentrations of 78-84 mM with ~90-93% enantiomeric excess. | biotech-asia.org |

| Saccharomyces cerevisiae | Glucose, Benzaldehyde | L-Phenylacetylcarbinol | Optimization of biotransformation parameters using artificial neural networks. | ijesi.org |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

In the context of synthesizing amino alcohols, chiral oxazolidinones derived from amino acids like L-cysteine have been employed. nih.gov These auxiliaries can be acylated and then subjected to various reactions, such as aldol (B89426) condensations, with high diastereoselectivity. nih.govtcichemicals.com The resulting product, with the desired stereochemistry, can then be cleaved from the auxiliary. nih.gov For example, a cysteine-derived oxazolidinone auxiliary has been used in boron-mediated aldol reactions to produce syn-aldol products with high yield and stereoselectivity. nih.gov

Chiral 1,2-amino alcohols themselves can serve as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed asymmetric reactions. sfu.ca For instance, a chiral bidentate 1,2-amino alcohol synthesized from a chiral auxiliary has been used as a ligand in reactions like the hetero-Diels-Alder reaction. sfu.ca

Other Asymmetric Synthesis Methods

Several other asymmetric synthesis methods are available for the preparation of chiral amino alcohols. These include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of α-amino ketones or α-hydroxy ketones is a powerful method. researchgate.net This approach often utilizes chiral metal catalysts, such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, to achieve high enantioselectivity. researchgate.netptfarm.pl

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or isopropanol, in place of molecular hydrogen. Chiral catalysts, like RuCl(R,R)-TsDPEN, can effectively catalyze the transfer hydrogenation of amino ketones to produce chiral amino alcohols with high enantiomeric excess. ptfarm.pl

Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of terminal olefins into chiral amino alcohols. However, it may have limitations regarding selectivity and sustainability. nih.gov

Asymmetric Ring-Opening of Epoxides: The reaction of an epoxide with an amine nucleophile can be rendered asymmetric using a chiral catalyst, providing another route to chiral amino alcohols. nih.gov

Racemic Synthesis and Subsequent Optical Resolution

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of the target compound, followed by the separation of the enantiomers. This approach is often practical when a simple and high-yielding racemic synthesis is available.

A common method for preparing racemic 2-amino-1-phenylpropanol involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1-phenylpropanol, which is then reduced to the corresponding amine. mdma.ch This Henry reaction can produce a mixture of stereoisomers. mdma.chgoogle.com

Diastereomeric Salt Formation and Separation

The most widely used method for the optical resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. researchgate.net This technique relies on the principle that the two diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid will have different physical properties, most notably solubility. researchgate.netulisboa.pt

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid. google.comulisboa.pt The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent. Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution. ulisboa.pt This less soluble salt can then be isolated by filtration. google.com

The pure enantiomer of the amine is then recovered by treating the isolated diastereomeric salt with a base to neutralize the chiral acid. google.comgoogle.com The choice of solvent, the ratio of the resolving agent to the amine, and the temperature are critical parameters that can significantly influence the efficiency and yield of the resolution. ulisboa.pt Dynamic diastereomeric resolution, where the undesired enantiomer in the solution is racemized back to the racemate, can potentially allow for a theoretical yield of 100% for the desired enantiomer. ajrconline.org

The following table outlines the resolution of racemic amines using diastereomeric salt formation:

| Racemic Amine | Chiral Resolving Agent | Key Aspect | Reference |

| 2-amino-1-phenylpropanol derivatives | Mono alkali metal salt of a tartaric acid ester | Phase transfer resolution in a two-phase system of a hydrocarbon and water. | google.com |

| dl-phenylpropanolamine | L-tartaric acid, L-mandelic acid, camphorsulphonic acid | Use of various resolving agents. | google.com |

| Racemic pregabalin | L-tartaric acid | Development of a resolution method to obtain pure (S)-pregabalin L-tartrate monohydrate crystals. | acs.org |

| 3-(dimethylamino)-1-(3-subsituted phenyl)-2-methylpropan-1-one | di-benzoyl-L-tartaric acid | Dynamic diastereomeric salt formation. | ajrconline.org |

Chromatographic Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. tandfonline.com This technique offers high resolution and is applicable to a wide range of chiral compounds.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are commonly used for the enantiomeric resolution of chiral amines and their derivatives. yakhak.orgyakhak.org The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric effects) between the enantiomers and the chiral selector of the CSP. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, significantly influences the retention and separation factors. yakhak.orgyakhak.org For instance, in the separation of chiral amines as nitrobenzoxadiazole derivatives, the enantioselectivity was affected by the type of CSP (coated vs. covalently bonded) and the substituents on the phenyl moiety of the chiral selector. yakhak.org Similarly, the separation of chiral amines as fluorene-2-carboxaldimine derivatives on various polysaccharide-based CSPs showed that the nature of the CSP and the analyte type are crucial for achieving high resolution. yakhak.org

Table 2: Chromatographic Separation of Chiral Amines

| Chiral Stationary Phase Type | Analyte Type | Key Finding | Reference |

| Amylose and Cellulose Phenylcarbamates | Chiral amines and α-amino acid esters (as NBD derivatives) | Coated type CSPs showed better enantiomeric separation than covalently bonded types. | yakhak.org |

| Polysaccharide Phenylcarbamates | Chiral amines (as fluorene-2-carboxaldimine derivatives) | Chiralpak IE and Chiralpak IF showed high enantioselectivity. | yakhak.org |

| Cyclofructan-based CSP | Primary amines | SFC showed comparable selectivities and analysis times to HPLC. | chromatographyonline.com |

Synthesis of Key Intermediates and Precursors

The synthesis of this compound often proceeds through key intermediates, such as nitro alcohols and oximes, which are subsequently converted to the final amino alcohol.

A common route to phenylpropanolamine derivatives involves the reaction of a benzaldehyde with a nitroalkane, followed by the reduction of the resulting nitro alcohol. google.comscribd.comgoogle.com For the synthesis of 2-nitro-1-phenyl-1-propanol, the precursor to 2-amino-1-phenyl-1-propanol, benzaldehyde is reacted with nitroethane. google.com This reaction is typically catalyzed by an amine, such as triethylamine. google.com The reaction conditions, particularly temperature, can influence the stereochemical outcome. Carrying out the reaction at low temperatures, for instance between -15°C and 0°C, can increase the proportion of the desired (1R,2S)-stereoisomer. google.com This stereoisomer can then be reduced to yield dl-norephedrine, a diastereomer of phenylpropanolamine. google.com

Oximes, formed by the reaction of ketones or aldehydes with hydroxylamine (B1172632), are important intermediates in the synthesis of amines. wikipedia.orgchemtube3d.com In the context of preparing amino alcohols, an oxime can be formed from a corresponding ketone and then reduced to the amine. For example, 1-phenyl-1-hydroxy-2-propanone can be reacted with an oximation agent in the presence of a base to form 1-phenyl-1-hydroxy-2-propanone oxime. epo.org This oxime can then be reduced using agents like a nickel-aluminum catalyst to yield 1-erythro-2-amino-1-phenyl-1-propanol. epo.orggoogle.com The reaction of ketones, such as propanone, with hydroxylamine proceeds via nucleophilic addition to the carbonyl group, followed by elimination of water. chemtube3d.comic.ac.uk

Hydrolysis of Aziridine (B145994) Intermediates

The ring-opening of aziridines presents a powerful and versatile method for the synthesis of chiral β-amino alcohols like this compound. Aziridines, being strained three-membered heterocyclic compounds, can undergo nucleophilic ring-opening reactions to yield a variety of functionalized amine derivatives. nih.govmetu.edu.tr The hydrolysis of chiral aziridines, in particular, serves as a direct route to enantiomerically pure β-amino alcohols.

The regioselectivity of the aziridine ring-opening is a critical aspect of this methodology. The nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring. For N-tosylaziridines, Lewis base catalyzed reactions have been shown to proceed with high regioselectivity, with the nucleophile attacking the less-substituted carbon atom, irrespective of whether the substituent is an alkyl or aryl group. nih.gov For instance, the reaction of 2-phenyl-N-tosylaziridine with various alcohols in the presence of a Lewis acid mediator also results in a highly regioselective S_N_2-type ring-opening to produce nonracemic 1,2-amino ethers. iitk.ac.in

The stereochemistry of the starting aziridine is often retained or inverted in the product, depending on the reaction mechanism and the point of nucleophilic attack. For example, in the synthesis of vic-diamines from chiral β-amino alcohols via aziridine intermediates, the ring-opening of 1,2-disubstituted aziridines with hydrazoic acid (HN₃) yielded azido amines with the same configuration as the starting β-amino alcohol. mdpi.comnih.gov However, for 1,2,3-trisubstituted aziridines, the ring closure and ring-opening occurred at different carbon stereocenters, leading to products with two inverted configurations compared to the initial amino alcohol. mdpi.comnih.gov

A proposed mechanism for the transformation of α-amino alcohol methanesulfonate (B1217627) hydrochlorides into sodium β-amino alkanesulfonates involves the in-situ formation of a 2-alkylaziridine, which is subsequently attacked by sodium bisulfite at the less hindered carbon atom. researchgate.net This highlights the role of aziridines as key reactive intermediates in the synthesis of amino alcohol derivatives.

The hydrolysis of aziridine-2-phosphonates with HCl has been shown to regioselectively form α-amino-β-chlorophosphonates in good yields (60-95%). metu.edu.tr Similarly, reaction with alcohols in the presence of sulfuric acid yields α-amino-β-alkoxyphosphonates. metu.edu.tr These examples underscore the versatility of aziridine ring-opening reactions in accessing a diverse range of functionalized amino compounds.

Derivatization Strategies for Functionalization and Application Development

Derivatization of this compound is crucial for expanding its applications, particularly in the realm of asymmetric catalysis where it can serve as a precursor to a wide array of chiral ligands and auxiliaries. These strategies involve the chemical modification of the amino and hydroxyl functional groups to introduce new structural motifs and functionalities.

Formation of Schiff Bases

Schiff bases, or azomethines, are readily formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound and its analogues, the formation of chiral Schiff bases is a common derivatization strategy. These compounds are valuable as ligands for transition metal complexes used in asymmetric catalysis. bohrium.comnih.govresearchgate.net

For example, (S)-2-amino-3-phenyl-1-propanol can undergo condensation with salicylaldehyde (B1680747) derivatives to form tridentate chiral Schiff base ligands. sigmaaldrich.com Specifically, it reacts with 2-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde (B42665) to yield chiral Schiff base ligands that can act as precursors for various transition metal complexes. nih.govresearchgate.net Similarly, condensation with 5-nitrosalicylaldehyde produces (S)-2-[(1-benzyl-2-hydroxyethylimino)methyl]-4-nitrophenol, another new chiral Schiff base. sigmaaldrich.com The resulting imine functionality (C=N) is a key feature of these derivatives.

The synthesis of these Schiff bases is typically straightforward, often involving refluxing the amino alcohol and the carbonyl compound in a suitable solvent like methanol. rsc.org The reaction of (1R,2S)-2-amino-1-phenyl-1-propanol with 4-dimethylamino-trans-cinnamaldehyde, for instance, yields the corresponding Schiff base in good yield. rsc.org

| Amino Alcohol | Carbonyl Compound | Resulting Schiff Base Ligand | Reference |

|---|---|---|---|

| (S)-2-Amino-3-phenyl-1-propanol | 2-Hydroxybenzaldehyde | Chiral Schiff Base Ligand (L1) | nih.govresearchgate.net |

| (S)-2-Amino-3-phenyl-1-propanol | 2-Hydroxy-1-naphthaldehyde | Chiral Schiff Base Ligand (L2) | nih.govresearchgate.net |

| (S)-2-Amino-3-phenyl-1-propanol | 5-Nitrosalicylaldehyde | (S)-2-[(1-benzyl-2-hydroxyethylimino)methyl]-4-nitrophenol | sigmaaldrich.com |

| (1R,2S)-2-Amino-1-phenyl-1-propanol | 4-Dimethylamino-trans-cinnamaldehyde | (1R,2S)-2-[(4-Dimethylaminophenyl)allylideneamino]-1-phenyl-1-propanol | rsc.org |

Synthesis of Oxazolines

Chiral oxazolines are a highly important class of ligands in asymmetric synthesis, and this compound is a key precursor for their preparation. rsc.orgacs.org The synthesis of oxazolines typically involves the cyclization of a β-amino alcohol with a suitable carboxylic acid derivative or nitrile.

Numerous methods have been developed for the synthesis of oxazolines from amino alcohols. orgsyn.org These include reactions with acid chlorides, carboxylic acids, nitriles, and imino ethers. orgsyn.org For example, (S)-phenylalaninol can be reacted with trimethylacetaldehyde (B18807) to form the corresponding oxazoline (B21484). orgsyn.org Another approach involves the reaction of amino alcohols with nitriles in the presence of a catalyst, such as zinc chloride, or under microwave-assisted conditions for a greener and more efficient protocol. rsc.orguol.de

The reaction of (S)-2-amino-3-phenyl-1-propanol with nitriles is a known method to produce oxazolines that are useful in palladium-catalyzed allylic substitution reactions. sigmaaldrich.com The synthesis can also be achieved through a one-pot procedure directly from carboxylic acids and amino alcohols. nih.gov Triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides is another effective method for synthesizing 2-oxazolines. nih.gov

| Amino Alcohol | Reagent | Conditions/Catalyst | Reference |

|---|---|---|---|

| (S)-Phenylalaninol | Trimethylacetaldehyde | Molecular sieves, Dichloromethane | orgsyn.org |

| Chiral β-amino alcohols | Aryl nitriles/cyano-containing compounds | Microwave-assisted, heterogeneous catalyst | rsc.org |

| (S)-2-Amino-3-phenyl-1-propanol | Nitriles | - | sigmaaldrich.com |

| N-(2-hydroxyethyl)amides | - | Triflic acid (TfOH) | nih.gov |

| rac-2-Amino-1-butanol | Isatoic anhydride | Anhydrous ZnCl₂ | researchgate.net |

Alkylation and Methylation Reactions to Produce Analogues

Alkylation and methylation of the amino group in this compound and related structures are key strategies to produce important analogues, such as ephedrine and its derivatives. wikipedia.org Ephedrine itself is the N-methyl analogue of phenylpropanolamine (norephedrine). wikipedia.org

The synthesis of ephedrine can be achieved from 1-hydroxy-1-phenyl-2-propanone through a reaction with methylamine, followed by reduction of the resulting Schiff base. sciencemadness.org Reductive amination is a common method for this transformation. For instance, phenylacetylcarbinol (PAC), produced via fermentation, can be converted to ephedrine and its analogues through reductive amination. researchgate.netdcu.ie

A laboratory-scale synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives has been reported, starting from benzaldehyde and nitroethane to form the nitro alcohol, followed by reduction to the amino alcohol. sciencemadness.org Subsequent methylation of the amino group can then be performed. However, such alkylation reactions can sometimes lead to a mixture of primary, secondary, and tertiary amines. sciencemadness.org

Formation of Sulfonamide Derivatives

The reaction of the amino group of this compound with sulfonyl chlorides is a direct method for the synthesis of chiral sulfonamide derivatives. These compounds are of interest in medicinal chemistry and as chiral ligands. researchgate.netresearchgate.net The synthesis generally involves reacting the amino alcohol with a suitable sulfonyl halide in the presence of a base, such as triethylamine, in an appropriate solvent. google.com

For example, new optically active arylsulfonamides have been synthesized by the reaction of carane (B1198266) amino alcohols with tosyl- and N-acetylsulfanilyl chlorides. researchgate.net The formation of sulfonamides from an amine and a sulfonyl chloride proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent elimination of HCl. impactfactor.org

Application of S 2 Amino 2 Phenyl 1 Propanol in Asymmetric Catalysis

Chiral Ligand Design and Synthesis

The effectiveness of a metal-catalyzed asymmetric reaction is heavily dependent on the structure of the chiral ligand. The ligand's steric and electronic properties create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. Derivatives of aminophenylpropanols are frequently used to construct bidentate and tridentate ligands that can coordinate to a metal, forming a stable chiral catalyst.

Development of Chiral Schiff Base Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile and easily accessible ligands. While numerous chiral Schiff base ligands have been developed from various amino alcohols, the literature specifically detailing the synthesis and catalytic application of Schiff bases derived directly from (S)-2-Amino-2-phenyl-1-propanol is not extensive.

However, the closely related diastereomer, (1R,2S)-norephedrine, has been successfully used to create tridentate Schiff base ligands. For instance, new chiral dioxidomolybdenum(VI) complexes with tridentate Schiff base ligands were synthesized through the monocondensation of (1R,2S)-(-)-norephedrine with salicylaldehyde (B1680747) and its derivatives. researchgate.net These complexes were characterized and tested as catalysts in the oxidation of olefins and thioanisole, demonstrating the utility of the aminophenylpropanol backbone in designing effective chiral catalysts. researchgate.net

Synthesis of Pyrrolidine-Containing and Pyridyl Oxazoline (B21484) Ligands

Oxazoline rings are another critical structural motif in chiral ligands, often synthesized from β-amino alcohols. The synthesis of oxazolines from (±)-2-amino-1-phenyl-1-propanol, the racemic mixture containing the title compound, has been reported to result in poor yields. molaid.com

In contrast, the structurally similar (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol has been successfully used as a precursor for chiral N,P-oxazoline ligands. The synthesis involves the reaction of the aminopropanediol with ortho-esters to form 4-hydroxymethyl-5-phenyl-1,3-oxazolines. lehigh.edu These were then converted to their toluenesulfonyl derivatives, which subsequently reacted with diphenylphosphinolithium to yield the desired (4S,5S)-2-R-4-diphenylphosphinomethyl-5-phenyl-1,3-oxazoline ligands. lehigh.edu These N,P-ligands, when complexed with iridium, were used to catalyze the asymmetric hydrogenation of imines. lehigh.edu

Furthermore, pyrrolidine-containing ligands derived from the diastereomer of the title compound have proven to be effective catalysts. Specifically, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, synthesized from (1R,2S)-norephedrine, has been employed as a highly efficient chiral catalyst for the enantioselective addition of dialkylzincs to various aldehydes. clockss.org

Exploration of Tridentate Chiral Ligand Systems

Tridentate ligands offer enhanced stability and conformational rigidity to the metal complex, which can lead to higher enantioselectivities in catalytic reactions. These ligands typically have three donor atoms (e.g., N, N, O or N, O, O) that coordinate to the metal center.

Research in this area has utilized the aminophenylpropanol framework extensively. For example, chiral tridentate Schiff base ligands have been prepared by the monocondensation of (1R,2S)-(-)-norephedrine with derivatives of salicylaldehyde. researchgate.net These O,N,O-tridentate ligands form stable complexes with metals like dioxidomolybdenum(VI), which have shown catalytic activity in asymmetric oxidation reactions. researchgate.net The synthesis of vanadium(V) complexes with similar chiral tridentate Schiff bases derived from other amino alcohols like (1S,2R)-(+)-2-amino-1,2-diphenylethanol has also been reported, highlighting the general applicability of this approach. google.pl

Supramolecular Metal-Organic Architectures Utilizing this compound Derivatives

Supramolecular coordination complexes and metal-organic frameworks (MOFs) are well-ordered structures built from metal ions and organic linkers. Introducing chirality into these architectures can create enantioselective catalysts with well-defined active sites. While this is a burgeoning field, the specific use of this compound derivatives to construct such architectures for catalysis is not yet widely documented.

However, related chiral amino alcohols have been used to create complex supramolecular structures. For example, chiral Schiff bases derived from (S)-2-amino-3-phenyl-1-propanol (phenylalaninol) have been shown to form tetranuclear palladium clusters, which represent a type of supramolecular structure. acs.org In another instance, enantiopure molecular squares have demonstrated enantioselective quenching of their luminescence in the presence of 2-amino-1-propanol, suggesting that chiral amino alcohols can interact specifically with the cavities of supramolecular structures through hydrogen bonding. oup.comscirp.org These examples point to the potential for developing sophisticated catalytic systems based on supramolecular assemblies of ligands derived from the aminophenylpropanol family.

Enantioselective Reactions Catalyzed by this compound-Derived Systems

The ultimate test of a chiral ligand is its performance in an enantioselective reaction. Ligands derived from aminophenylpropanols have been most notably applied in the asymmetric addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.

Asymmetric Addition Reactions to Carbonyl Compounds

The addition of organozinc reagents to aldehydes and enones is a powerful method for creating chiral alcohols and β-substituted ketones. The role of the chiral catalyst is to control the facial selectivity of the nucleophilic attack on the prochiral carbonyl group.

A notable success in this area involves the use of a ligand derived from the closely related (1S,2S)-2-amino-1-phenyl-1,3-propanediol. In the presence of a catalytic amount of nickel acetylacetonate (B107027) and (1S,2S)-3-benzyloxy-2-morpholino-1-phenylpropanol, the 1,4-addition of diethylzinc (B1219324) to various α,β-unsaturated ketones proceeds with high yields and excellent enantioselectivities. oup.com This system demonstrates that the (1S,2S)-phenylpropanediol backbone is highly effective at inducing asymmetry in conjugate addition reactions. oup.com

Table 1: Asymmetric 1,4-Addition of Diethylzinc to Enones Catalyzed by a Ni-(1S,2S)-2-amino-1-phenyl-1,3-propanediol Derivative System oup.com

| Enone Substrate | Yield (%) | ee (%) | Configuration |

|---|---|---|---|

| Chalcone | 98 | 95 | R |

| (E)-1-Phenyl-2-buten-1-one | 98 | 90 | R |

| 2-Cyclohexen-1-one | 98 | 85 | S |

| 2-Cyclohepten-1-one | 99 | 88 | S |

In the context of 1,2-additions, ligands derived from the diastereomer, (1R,2S)-norephedrine, have been extensively studied. Soai and coworkers reported that (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol is an efficient chiral catalyst for the enantioselective addition of various dialkylzincs to a wide range of aromatic aldehydes. clockss.org The reactions consistently produce the corresponding secondary alcohols in good yields and with high enantiomeric excesses. clockss.org The use of the opposite ligand enantiomer, (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, predictably yields the other alcohol enantiomer, demonstrating excellent catalyst control. clockss.org

Table 2: Enantioselective Addition of Dialkylzincs to Aldehydes Catalyzed by (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol clockss.org

| Aldehyde | Alkylating Agent | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Diethylzinc | 93 | 88 | R |

| 4-Chlorobenzaldehyde | Diethylzinc | 92 | 88 | R |

| 4-Methylbenzaldehyde | Diethylzinc | 96 | 89 | R |

| 4-Methoxybenzaldehyde | Diethylzinc | 92 | 87 | R |

| 2-Naphthaldehyde | Diethylzinc | 93 | 87 | R |

| 4-Chlorobenzaldehyde | Di-n-butylzinc | 95 | 91 | R |

| 4-Chlorobenzaldehyde | Diisopropylzinc | 87 | 92 | R |

These findings underscore the significant potential of the aminophenylpropanol framework in designing effective chiral ligands and catalysts for key asymmetric transformations. While direct applications of this compound itself in some areas of ligand synthesis are still developing, the successes of its close structural relatives provide a strong foundation and clear direction for future research.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Ruthenium(II) complexes bearing chiral ligands are particularly effective for the hydrogenation of prochiral ketones. While specific data for ligands directly derived from this compound are not extensively detailed, the principles can be understood from similar systems using chiral amino acid-based ligands.

Chiral Ru(II)-benzene organometallic compounds constructed from chiral aroylthiourea ligands derived from D/L-phenylalanine have been shown to effectively catalyze the asymmetric hydrogenation of aromatic ketones. researchgate.net These reactions typically proceed with excellent conversions and high enantiomeric excesses. The catalyst system often involves the use of 2-propanol as a hydrogen source and a base like NaOH or KOH. researchgate.netmdpi.com The presence of an NH₂ moiety in the diamine ligand of some Ru-based catalysts is crucial for achieving high catalytic activity. mdpi.com

Table 2: Asymmetric Hydrogenation of Aromatic Ketones with a Chiral Ru(II)-Benzene Catalyst

| Ketone | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Acetophenone | Ru-L1 | >99 | 98 | R |

| 4-Methylacetophenone | Ru-L1 | >99 | 98 | R |

| 4-Methoxyacetophenone | Ru-L1 | >99 | 99 | R |

| 4-Chloroacetophenone | Ru-L1 | >99 | 97 | R |

| 2-Acetylnaphthalene | Ru-L1 | >99 | 99 | R |

Palladium-Catalyzed Allylic Substitution Reactions

Palladium-catalyzed allylic substitution is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands allows this reaction to be performed enantioselectively. Chiral oxazoline ligands, which can be synthesized from amino alcohols like this compound, are particularly effective in this context. researchgate.net

For example, chiral pyridyl oxazoline ligands have been used in the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the ligand. For instance, the introduction of a substituent at the 6-position of the pyridine (B92270) ring in pyridyl oxazoline ligands can have a dramatic effect on the enantioselectivity of the catalyst. nih.gov

Table 3: Enantioselective Palladium-Catalyzed Allylic Alkylation

| Substrate | Nucleophile | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1,3-Diphenylallyl acetate | Dimethyl malonate | (M)-L1 | 99 | 94 |

| 1,3-Diphenylallyl acetate | Indole | (M)-L1 | 98 | 98 |

| 1,3-Diphenylallyl acetate | 2-Methylindole | (M)-L1 | 99 | 99 |

| 1,3-Diphenylallyl acetate | Methanol (B129727) | (M)-L1 | 95 | 96 |

| 1,3-Diphenylallyl acetate | Phenol | (M)-L1 | 85 | 94 |

Catalytic Oxidation Reactions (e.g., Sulfide Oxidation, Epoxidation)

Chiral ligands derived from this compound have also found application in asymmetric oxidation reactions, such as the oxidation of sulfides to chiral sulfoxides and the epoxidation of olefins. Schiff base complexes of vanadium(IV) with ligands derived from chiral amino alcohols are effective catalysts for the enantioselective oxidation of sulfides using hydrogen peroxide as the oxidant. cjcatal.compsu.edu The enantioselectivity of these systems can be high, and is influenced by the structure of the amino alcohol and the substituents on the salicylaldehyde precursor of the Schiff base. cjcatal.com

In the realm of epoxidation, chiral ketones have been demonstrated to be effective catalysts for the asymmetric epoxidation of a variety of olefins. nih.gov While direct application of this compound derivatives is less common, related chiral catalysts have shown high enantioselectivity. For instance, non-heme Fe(II) catalysts with chiral tetradentate ligands can effect the epoxidation of olefins with high enantioselectivities. rsc.org

Table 4: Asymmetric Oxidation of Sulfides with a VO(acac)₂/Schiff Base System

| Sulfide | Ligand derived from | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl phenyl sulfide | (S)-Valinol | 85 | 88 |

| Methyl p-tolyl sulfide | (S)-Valinol | 82 | 85 |

| Methyl p-bromophenyl sulfide | (S)-Valinol | 88 | 92 |

| Methyl p-chlorophenyl sulfide | (S)-Valinol | 86 | 89 |

| Methyl o-tolyl sulfide | (S)-Valinol | 75 | 80 |

Structure-Activity Relationships in Chiral Catalysis

The success of a chiral catalyst is intimately linked to the three-dimensional structure of the ligand and its electronic properties. Understanding these relationships is key to designing more efficient and selective catalysts.

Influence of Ligand Steric and Electronic Properties on Enantioselectivity and Catalytic Activity

The steric and electronic properties of chiral ligands derived from amino alcohols like this compound play a crucial role in determining both the enantioselectivity and the catalytic activity of the resulting metal complexes.

Steric Effects: The steric bulk of the substituents on the chiral ligand can have a profound impact on enantioselectivity. In many cases, increasing the steric hindrance around the metal center can lead to higher enantiomeric excesses by creating a more defined chiral pocket that better differentiates between the two prochiral faces of the substrate. For example, in palladium-catalyzed allylic substitution reactions using phosphinooxazoline (PHOX) ligands, the introduction of bulky substituents on the oxazoline ring often leads to improved enantioselectivity. acs.org However, excessively bulky substituents can sometimes hinder the approach of the substrate, leading to lower catalytic activity.

Electronic Effects: The electronic properties of the ligand, influenced by the presence of electron-donating or electron-withdrawing groups, can affect the Lewis acidity of the metal center and, consequently, the catalytic activity. In some reactions, electron-withdrawing groups on the ligand can increase the Lewis acidity of the metal, leading to a more active catalyst. The effect on enantioselectivity is often less predictable and can be substrate-dependent. For instance, in certain asymmetric Diels-Alder reactions, electron-deficient ligands have been shown to improve enantioselectivity. In palladium-catalyzed allylic substitutions, electronic properties have been found to primarily affect the activity of the catalyst with a smaller influence on enantioselectivity. nih.gov The interplay between steric and electronic effects is complex, and often a fine balance is required to achieve optimal catalytic performance.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Stereocontrol

In the realm of asymmetric catalysis, the precise control of stereochemistry is paramount. While the covalent framework of a chiral catalyst, such as one derived from this compound, establishes the foundational chiral environment, non-covalent interactions (NCIs) are critical in dictating the stereochemical outcome of a reaction. acs.org These interactions, though weaker than covalent bonds, operate in the second coordination sphere to influence the orientation of substrates and reagents, thereby guiding the formation of one stereoisomer over another. acs.org

Hydrogen bonding is a particularly influential NCI in catalysis involving amino alcohol-based ligands. The hydroxyl and amino groups of this compound are potent hydrogen bond donors and acceptors. These groups can form intramolecular hydrogen bonds that rigidify the catalyst's conformation or, more crucially, intermolecular hydrogen bonds with the substrate. nih.gov Such interactions help to pre-organize the substrate-catalyst complex into a well-defined transition state. acs.org For example, a hydrogen bond between an amide oxygen of a substrate and an N-H hydrogen of a chiral ligand can be a key factor in asymmetric induction. acs.org This interaction locks the substrate into a specific orientation relative to the catalyst's chiral center, exposing one prochiral face of the substrate to the reactive site. Even very weak C-H···O interactions, with energies around -0.7 kcal·mol⁻¹, can be sufficient to impact selectivity in catalysis. acs.org

The strength of these hydrogen bonds can be influenced by various factors, including the steric and electronic properties of the catalyst and substrate. In amino alcohols, the N-H···O hydrogen bond is considered one of the weaker types, yet it remains a significant stereocontrolling element. nih.gov The strategic placement of functional groups that can engage in hydrogen bonding is a key design principle for effective chiral ligands. By dictating the alignment of reactants, hydrogen bonds and other NCIs like π-π stacking effectively transmit the chiral information from the catalyst to the product, leading to high levels of enantioselectivity. snnu.edu.cn

Catalyst Immobilization and Recycling Studies

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture post-completion, which hinders its reuse and adds to the cost and environmental burden of the process. Immobilizing homogeneous catalysts onto solid supports combines the high selectivity and activity of homogeneous systems with the practical advantages of heterogeneous catalysts, namely easy separation and recyclability. uu.nl

Various supports and immobilization techniques have been explored for catalysts derived from or related to amino alcohols. These methods include covalent bonding to inorganic materials like silica (B1680970) (SiO₂) or to organic polymers. researchgate.netmdpi.com For instance, chiral nanoparticles stabilized by ligands and supported on SiO₂ have been used in asymmetric hydrogenation reactions. These immobilized catalysts have demonstrated stability and the ability to be reused without a significant loss of enantioselectivity. researchgate.net In one study, rhodium nanoparticles immobilized on SiO₂ showed excellent conversion and enantiomeric excess levels and could be recycled. researchgate.net Similarly, polymer-supported chiral catalysts have been developed for various asymmetric reactions, including C-C bond-forming reactions. uu.nlmdpi.com

The reusability of these immobilized catalysts is a key metric of their practical utility. Studies have shown that appropriately designed supported catalysts can be recycled multiple times with minimal impact on their performance. For example, bimetallic nanoparticles have shown improved stability and resistance to poisoning, remaining stable even after 11 recycles in glycerol (B35011) oxidation. acs.org The table below summarizes findings from a recycling study of a supported iron-based chiral catalyst used in the asymmetric hydrogenation of β-chloro-propiophenone. ccsenet.org

Table 1: Recycling Study of a Supported Iron-Based Chiral Catalyst

| Recycle Number | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|

| 1 | 99.1 | 90.5 |

| 2 | 98.5 | 90.3 |

| 3 | 98.6 | 90.2 |

| 4 | 98.2 | 90.1 |

| 5 | 97.5 | 89.5 |

Data sourced from a study on the preparation of (S)-3-chloro-phenyl-1-propanol. ccsenet.org

The data indicates that the catalyst maintains high yield and enantioselectivity over several cycles, demonstrating the viability of catalyst immobilization for sustainable chemical synthesis. ccsenet.org This approach not only facilitates catalyst recovery but also paves the way for its use in continuous flow processes, further intensifying chemical manufacturing. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Geometry Optimization and Conformational Analysis

Computational methods are instrumental in determining the most stable three-dimensional arrangements of atoms in a molecule, known as conformations. For (S)-2-Amino-2-phenyl-1-propanol and related compounds, conformational analysis reveals the existence of multiple low-energy conformers. These conformers primarily differ in the rotational orientation of the phenyl group relative to the amino alcohol backbone.

The process of geometry optimization involves calculating the potential energy for different arrangements of the atoms to find the structure with the minimum energy. researchgate.net For instance, dihedral angles can be systematically varied to map the potential energy surface and identify the most stable conformers. researchgate.netresearchgate.net

Prediction of Vibrational Wavenumbers and Spectroscopic Properties

Theoretical calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net These predictions are crucial for assigning the experimentally observed spectral peaks to specific molecular vibrations. nih.gov For 2-Amino-1-phenyl-1-propanol, the DFT-B3LYP/6-311++G(d,p) method has been used to compute its vibrational wavenumbers. researchgate.netresearchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide insights into the distribution of electrons within the molecule.

Molecular Charge Depletion and Chemi-equivalent Potential: Analysis of the molecular charge depletion profile helps in understanding the delocalization of protons and electrons, which is crucial for determining the potential of a molecule as a drug. nih.gov The exchange of chemi-equivalent potential between different parts of the molecule can be monitored to understand its mechanism of action. nih.gov In the case of 2-amino-1-phenyl-1-propanol, this analysis has been used to study the flow of asymmetrical charge, which can generate hyperactive pressure within the molecule, potentially leading to antifungal properties. researchgate.net The chemi-potential field distribution can be visualized, with the isosurface grid valley often focused on the center of the phenyl ring. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Calculating the HOMO and LUMO energies can predict the most likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It can be used to investigate intramolecular hydrogen bonding and other stabilizing interactions. rsc.org

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. This involves identifying the transition states, which are the high-energy structures that molecules pass through as they transform from reactants to products.

By simulating reaction pathways, such as the proton transfer in an acid-base reaction, and using transition-state theory, the activation energies for these processes can be calculated. These computed activation energies can then be compared with experimental kinetic data to validate the proposed mechanism. For example, in the catalytic hydrogenation of related ketones, DFT calculations have been used to investigate the adsorption modes of the reactant on the catalyst surface and to map out the entire reaction path. researchgate.net These studies help to understand the energetics of the reaction and why certain products are formed preferentially. researchgate.net

Elucidation of Stereoselectivity Origin in Catalytic Processes

Many chemical reactions can produce multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. Controlling the stereochemical outcome of a reaction, or stereoselectivity, is crucial in many applications, particularly in the synthesis of pharmaceuticals.

Computational studies are instrumental in understanding the origin of stereoselectivity in catalytic processes. researchgate.net By modeling the interaction between the substrate, the catalyst, and any chiral auxiliaries, researchers can determine why one stereoisomer is formed in preference to another. For instance, in the Pt-catalyzed hydrogenation of a prochiral ketone, DFT calculations on a Pt(111) surface have been used to investigate the energies of different adsorption modes and reaction pathways. researchgate.net The potential energy profiles obtained from these calculations can explain the experimentally observed excess of one diastereomeric product over another. researchgate.net These insights are critical for designing more efficient and selective catalysts for the synthesis of enantiomerically pure compounds like this compound. google.comepo.orggoogle.com

Molecular Dynamics and Docking Studies

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations and molecular docking studies are used to understand how molecules behave in a more complex environment and how they interact with other molecules, particularly biological macromolecules like proteins.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations can be used to study the conformational changes of this compound in solution and to understand how it interacts with solvent molecules. For instance, ab initio molecular dynamics simulations combined with metadynamics have been used to investigate the mechanism of CO2 absorption in aqueous solutions of the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP). rsc.org These simulations revealed that entropic effects related to the reorganization of water molecules around the amine play a crucial role in the reaction rate. rsc.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second molecule to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule like this compound might bind to the active site of a target protein. While specific docking studies for this compound are not detailed in the provided context, the general methodology involves placing the ligand into the binding site of the protein and calculating a "docking score" that estimates the binding affinity. This information is crucial for understanding the biological activity of a compound and for designing new, more potent drugs.

Substrate Binding and Enzyme-Substrate Interactions

While specific computational docking studies for this compound are not extensively detailed in the available literature, the fundamental interactions governing its binding to enzymes can be inferred from its structural features and studies on analogous compounds. The molecule possesses key functional groups that dictate its binding modes: the primary amino group (-NH2), the hydroxyl group (-OH), and the phenyl ring.

The amino and hydroxyl groups are capable of forming strong hydrogen bonds, acting as both donors and acceptors, which would be critical for anchoring the molecule within the active site of an enzyme. The phenyl group facilitates hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

For the racemic mixture of the related compound 2-amino-2-phenylpropan-1-ol, it is noted that the amino group can form hydrogen bonds with enzyme active sites, while the phenyl group enhances hydrophobic interactions, which together can modulate enzyme activity. Although specific enzyme targets for the (S)-enantiomer are not detailed, studies on similar β-amino alcohols show engagement with metabolic enzymes. For instance, the positional isomer 2-amino-1-phenyl-1-propanol has been investigated for its inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase. researchgate.net

Conformational Flexibility and its Impact on Reactivity

The reactivity of this compound is intrinsically linked to its conformational flexibility. The molecule has several rotatable bonds, primarily the C-C bonds of the propanol (B110389) backbone and the C-C bond connecting the phenyl ring. Computational analyses on similar molecules reveal that the energy differences between various conformers are often small, allowing the molecule to adopt multiple shapes.

Key conformational aspects include:

Rotation of the Propanol Chain: Studies on the positional isomer, 2-amino-1-phenyl-1-propanol, using quantum mechanical methods have identified multiple low-energy conformers. The rotational barriers around the Cα-Cβ bond can range from 3 to 12 kcal/mol. Conformational preferences are often dictated by the desire to minimize steric hindrance and maximize stabilizing interactions.

Intramolecular Hydrogen Bonding: A significant conformational influence is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen. This interaction can stabilize certain gauche rotamers, as observed in related amino alcohol systems, significantly influencing the population of conformational states. lookchem.com

Phenyl Ring Orientation: The phenyl group's rotation relative to the aliphatic chain also contributes to the conformational landscape. The rotational barrier for the phenyl group in 2-amino-1-phenyl-1-propanol is reported to be around 11 to 13 kcal/mol.

This flexibility is crucial for reactivity. For the molecule to bind effectively to an enzyme, it must adopt a conformation that is complementary to the active site. The ability to switch between different low-energy conformers allows it to adapt to various biological targets, influencing its pharmacological effects.

| Parameter | Compound | Value | Method |

| Rotational Barrier (Cα-Cβ) | 2-Amino-1-phenyl-propan-1-ol (B1205963) | 3-12 kcal/mol | Hartree-Fock 6-31G |

| Rotational Barrier (Phenyl) | 2-Amino-1-phenyl-propan-1-ol | 11-13 kcal/mol | Hartree-Fock 6-31G |

Note: Data is for the positional isomer 2-Amino-1-phenyl-propan-1-ol and is used to illustrate the conformational dynamics in a closely related system.

Atmospheric Chemistry and Degradation Pathway Studies

The atmospheric fate of this compound is determined by its reactions with primary atmospheric oxidants. As an aromatic amino alcohol, its degradation is expected to be complex, involving multiple reaction pathways.

OH-Initiated Degradation Mechanisms

The principal daytime oxidant in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is expected to be the dominant atmospheric loss process for this compound. ccsnorway.com While specific kinetic data for this compound is not available, the degradation mechanism can be predicted based on studies of other aromatic amines and alcohols. nih.govresearchgate.net

The potential reaction pathways are:

OH Addition to the Aromatic Ring: This is a major pathway for many aromatic compounds. copernicus.org The •OH radical adds to the phenyl ring, forming a hydroxycyclohexadienyl-type radical. This adduct can then react with O2 to form phenolic products or undergo further reactions leading to ring-opening. The electron-donating character of the amino alcohol substituent is expected to activate the ring, making this pathway rapid.

H-atom Abstraction: The •OH radical can abstract a hydrogen atom from several sites:

From the Amino (-NH2) group: This is a known pathway for aliphatic and aromatic amines. ccsnorway.comresearchgate.net

From the Hydroxyl (-OH) group: This is typically a minor channel for alcohols under atmospheric conditions. nih.gov

From the Aliphatic C-H bonds: Abstraction from the C-H bond adjacent to the nitrogen or oxygen is also possible.

The competition between these addition and abstraction pathways determines the subsequent chemistry and final product distribution. Studies on aniline, a simpler aromatic amine, show that both OH addition and H-abstraction from the -NH2 group are significant. researchgate.net

Master Equation Modeling of Reaction Steps

To accurately predict reaction rates and product branching ratios under the varying temperature and pressure conditions of the atmosphere, theoretical studies employ master equation modeling. This statistical mechanics approach simulates the fate of chemically activated intermediates formed during a reaction. nih.govacs.org

For a reaction like the OH-initiated degradation of this compound, a master equation model would be constructed using inputs from high-level quantum chemistry calculations. These inputs include the energies of reactants, products, and transition states for all relevant pathways (e.g., OH-addition, H-abstraction, subsequent unimolecular reactions). The model then solves for the pressure- and temperature-dependent rate coefficients of the various reaction channels. acs.org

While no master equation modeling has been published specifically for this compound, the technique has been successfully applied to understand the complex atmospheric reactions of other amines, such as piperidine (B6355638) and 2-amino-2-methyl-1-propanol. nih.govacs.org These studies are crucial for developing reliable chemical mechanisms for use in atmospheric transport and air quality models.

Identification of Gas-Phase and Aerosol Products

The oxidation of this compound will lead to a variety of gas-phase products and can contribute to the formation of secondary organic aerosol (SOA). Based on the degradation mechanisms of analogous compounds, the expected products fall into several classes:

Ring-Retaining Products: OH addition to the phenyl ring, followed by reaction with O2 and NOx, can lead to the formation of nitrophenols and other substituted aromatic compounds.

Ring-Opening Products: The breakdown of the aromatic ring following OH attack typically yields smaller, highly functionalized molecules like dicarbonyls (e.g., glyoxal), and carboxylic acids. nih.gov

Nitrogen-Containing Products: H-abstraction from the amino group can lead to the formation of imines. In the presence of NOx, the resulting peroxy radicals can form organonitrates. copernicus.org The oxidation of other amines is also known to produce amides. nilu.com

Secondary Organic Aerosol (SOA): The oxidation products, particularly those with low volatility resulting from multiple oxygen additions or dimerization of peroxy radicals, can partition from the gas phase to form aerosol particles. copernicus.org The oxidation of aromatic compounds is a known significant source of SOA in urban environments. nih.gov The chemical composition of this SOA would likely include highly oxygenated molecules, organic acids, and potentially organonitrates. nih.gov

Derivatives and Analogues: Synthesis and Applications in Research

Synthesis of Analogues with Modified Substituents

The synthesis of analogues of (S)-2-amino-2-phenyl-1-propanol often involves modifying the phenyl ring or the alkyl backbone to explore structure-activity relationships and develop compounds with novel properties.

A common strategy for creating analogues is the reductive amination of precursor ketones. For instance, (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol can be synthesized through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net This foundational method allows for the introduction of various substituents by starting with appropriately modified ketones.

Another versatile approach involves the reaction of benzaldehyde (B42025) derivatives with nitroalkanes. For example, reacting a substituted benzaldehyde with nitroethane can yield a nitroalcohol precursor, which is then reduced to the corresponding amino alcohol. This method is advantageous for creating analogues with diverse functionalities on the phenyl ring.

Furthermore, multi-step syntheses starting from readily available chiral precursors like amino acids have been explored. For instance, L-phenylalanine can be converted into enantiomerically pure 1,2-amino alcohols through enzymatic cascades, offering a green and highly stereoselective route to novel analogues. acs.org

The table below summarizes some of the synthesized analogues and the methods employed.

| Analogue Name | Precursor(s) | Key Reagents/Catalysts | Reference |

| (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol | (R)-(−)-1-hydroxy-1-phenyl-2-propanone | Ammonia, Raney nickel | researchgate.net |

| Substituted 2-amino-1-phenyl-1-propanols | Substituted benzaldehyde, Nitroethane | Reduction agents (e.g., H2/catalyst) | |

| 2-amino-2-methyl-1-phenylpropan-1-ol | Benzaldehyde, 2-amino-2-methyl-1-propanol (B13486) | Sodium borohydride, molecular sieves | |

| Enantiopure 1,2-amino alcohols | L-phenylalanine | Enzymatic cascade | acs.org |

Functionalization for Specific Research Applications

The amino and hydroxyl groups of this compound serve as handles for functionalization, enabling its use in a variety of research applications, including the development of chiral catalysts and bioconjugates.

For catalytic applications, the amino alcohol can be incorporated into larger molecular structures to act as a chiral ligand. For example, polymer-supported chiral 1,2-diamines, derived from amino alcohol precursors, have been used to create chiral ruthenium complexes for asymmetric hydrogenation reactions. researchgate.net These polymer-supported catalysts offer the advantage of easy separation and recyclability.

In the field of bioconjugation, the amino group can be reacted with various electrophilic reagents to attach the molecule to biomolecules or surfaces. While direct bioconjugation applications of this compound are not extensively documented in the provided results, the principles of amine-reactive chemistry are well-established. researchgate.netnih.gov For instance, the amino group could be modified with linkers suitable for "click chemistry" or reaction with activated esters on proteins or other biological macromolecules. This functionalization would allow for its use as a chiral probe to study biological systems.

Applications in Advanced Material Science Research

The chiral nature of this compound and its derivatives makes them attractive building blocks for the synthesis of advanced materials with unique optical and recognition properties.

Development of Polymers and Coatings

This compound and its analogues have been utilized as monomers in the synthesis of chiral polymers. These polymers can exhibit specific secondary structures and have applications in chiral separation and catalysis.

One notable application is the synthesis of stereocontrolled and sequence-defined polyurethanes. chemrxiv.org In this approach, chiral amino alcohol monomers, including (S)-2-amino-3-phenylpropan-1-ol, are used as building blocks. The resulting polyurethanes exhibit distinct spectral signatures in circular dichroism (CD) spectroscopy, indicating the formation of ordered chiral structures. chemrxiv.org

Furthermore, derivatives of this compound are crucial in creating chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.com These CSPs are often based on polymers, where the chiral selector is immobilized on a solid support. For instance, optically active poly(diphenylacetylene) derivatives bearing chiral amide functionalities derived from reactions with chiral amines have been synthesized and used as CSPs. mdpi.com These materials demonstrate the potential of polymers derived from this compound analogues in creating materials for enantioselective separations.

Applications in Analytical Chemistry Research

The ability of this compound and its derivatives to interact selectively with other chiral molecules has led to their widespread use in analytical chemistry, particularly in the field of chromatography.

Use in Chromatography for Mixture Separation

Chiral stationary phases (CSPs) based on derivatives of this compound are extensively used for the separation of racemic mixtures by HPLC. nih.govnih.gov These CSPs are capable of discriminating between enantiomers, allowing for their quantification and isolation.

Polysaccharide-based CSPs, where chiral selectors like the phenylcarbamate derivatives of cellulose (B213188) and amylose (B160209) are coated or immobilized on a silica (B1680970) support, are particularly common. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the chiral selector and the analyte.

The table below presents examples of the separation of racemic drugs using a cyclofructan-based (LARIHC) chiral stationary phase, which can incorporate chiral selectors derived from amino alcohols.

| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |

| Cathinone HCl | LARIHC CF6-P | 70HEP/30EtOH/0.1TFA | 1.5 | nih.gov |

| Phenylpropanolamine | LARIHC CF6-P | 80ACN/20MeOH/0.3AA/0.2TEA | 1.5 | nih.gov |

| Amphetamine | LARIHC CF6-P | 80ACN/20MeOH/0.3AA/0.2TEA | 1.3 | nih.gov |

Enzyme Assays and Biochemical Research Tool

Derivatives of this compound have been investigated as inhibitors of various enzymes. Their chiral structure allows for specific interactions with the active sites of enzymes, making them useful tools for studying enzyme function and for the development of potential therapeutic agents.

For example, various β-amino alcohol compounds have been synthesized and assayed for their inhibitory activities against metabolic enzymes like acetylcholinesterase (AChE) and α-glucosidase. nih.gov The inhibitory potential of these compounds highlights their utility in biochemical research.

Moreover, amino alcohol derivatives have been employed as chiral catalysts in their own right for certain reactions. In a model reaction, amino alcohol derivatives were used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating their potential as tools in asymmetric synthesis research. mdpi.com

Research on Related Chiral Amino Alcohols and their Properties

Chiral amino alcohols represent a class of organic compounds of significant importance in research and development, particularly in the fields of asymmetric synthesis and medicinal chemistry. jocpr.com Their value stems from their prevalence as structural motifs in numerous pharmaceutical molecules and natural products, including antibiotics, neurotransmitters, and β-adrenergic blockers. acs.orgnih.gov The vicinal amino-alcohol framework is a key feature in drugs such as (R)-salbutamol, used for treating asthma, and denopamine, a treatment for hemodynamic imbalances. acs.org Due to their structural diversity and optical activity, they are widely applied as chiral auxiliaries, chiral ligands for catalysts, and organocatalysts in their own right. nih.govdiva-portal.orgacs.org

The synthesis of enantiomerically pure amino alcohols is a primary focus of research, aiming for efficiency, cost-effectiveness, and sustainability. jocpr.comacs.org Traditional methods often rely on the derivatization of compounds from the chiral pool, such as amino acids. diva-portal.org However, modern strategies increasingly involve asymmetric synthesis to overcome the limitations of accessible targets. diva-portal.org Catalytic asymmetric hydrogenation and transfer hydrogenation reactions are advantageous for their economic and environmental benefits over classical resolution methods. acs.org

Biocatalysis has emerged as a powerful and green alternative for producing chiral amino alcohols. polimi.itresearchgate.net For instance, a two-step biocatalytic sequence has been developed for preparing (1S)-nor(pseudo)ephedrine analogues. polimi.itresearchgate.net This process involves a benzoin-type condensation catalyzed by an (S)-selective enzyme, followed by a transamination step using either an (S)- or (R)-selective amine transaminase (ATA) to control the stereochemistry. polimi.itresearchgate.net Such enzymatic cascades can convert renewable materials like L-phenylalanine into high-value chiral amino alcohols with high atom economy. acs.org Research has also explored the use of ruthenium-catalyzed asymmetric transfer hydrogenation for unprotected α-ketoamines, yielding chiral 1,2-amino alcohol products with high yields and excellent enantioselectivities. acs.org

Further research focuses on modifying existing chiral amino alcohol structures to enhance their catalytic properties. In one study, the phenyl groups of chiral amino alcohols like 2-amino-1,2-diphenylethanol (B1215729) were hydrogenated to create cyclohexyl analogs. polyu.edu.hk These new, sterically more demanding ligands demonstrated consistently higher effectiveness in asymmetric reactions compared to their phenyl counterparts, highlighting the importance of steric effects on enantioselectivity. polyu.edu.hk The size of substituents on the chiral amine carbon center is recognized as a potentially important factor for enantioselective sensing properties. researchgate.net

Comparative Studies with Structural Isomers and Related Compounds

Comparative studies of structural isomers and related compounds are crucial for understanding structure-activity relationships and for the rational design of new chiral catalysts and molecules. The spatial arrangement of functional groups, even with an identical molecular formula, can lead to markedly different physical, chemical, and biological properties.